(E)-4-{4-[(Tert-butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(E)-4-{4-[(Tert-butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid” is a complex organic compound. The compound is related to 2-butenoic acid , which is a carboxylic acid with a molecular weight of 86.0892 . The compound also contains tert-butylamine , which is an organic compound with the formula (CH3)3CNH2 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a study reported the synthesis, antimicrobial, and analgesic activity of 4-aryl-2-tert-butylamino-4-oxo-2-butenoic acids . Another study reported the microwave-assisted synthesis of 4-oxo-2-butenoic acids by aldol-condensation of glyoxylic acid .Molecular Structure Analysis
The molecular structure of the compound can be inferred from its components. The compound contains a 2-butenoic acid component , a tert-butylamine component , and a carbonyl group. The exact structure would need to be confirmed through spectroscopic methods .Scientific Research Applications
Inhibitory Activities Against Human Carbonic Anhydrase Isoenzymes
(E)-4-{4-[(Tert-butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid derivatives have been found to significantly inhibit human carbonic anhydrase I and II isoenzymes. Oktay et al. (2016) demonstrated that these derivatives can strongly inhibit these isoenzymes with inhibition constants in the low nanomolar range, indicating the compounds' potential as therapeutic agents targeting conditions associated with these enzymes (Oktay et al., 2016).
Synthesis and Derivatization Techniques
Several studies have focused on the synthesis and derivatization of this compound and its analogs. For instance, Uguen et al. (2021) explored microwave-assisted synthesis techniques for 4-oxo-2-butenoic acids, highlighting their value as biologically active species and versatile intermediates for further derivatization (Uguen et al., 2021). Similarly, Umehara et al. (2016) developed a novel condensation reaction of carboxylic acids with various non-nucleophilic N-heterocycles and anilides, broadening the scope for acylation of a wide range of non-nucleophilic nitrogen compounds (Umehara et al., 2016).
Properties
IUPAC Name |
(E)-4-[4-(tert-butylcarbamoyl)anilino]-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-15(2,3)17-14(21)10-4-6-11(7-5-10)16-12(18)8-9-13(19)20/h4-9H,1-3H3,(H,16,18)(H,17,21)(H,19,20)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSHPRGXXATLPV-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=C(C=C1)NC(=O)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.